molecular formula C11H18F3NO5 B3040961 Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate CAS No. 256332-88-4

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate

Cat. No.: B3040961
CAS No.: 256332-88-4
M. Wt: 301.26 g/mol
InChI Key: VYOMUGZULVYMMD-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate is a specialty organic compound with the molecular formula C11H18F3NO5 . It features a complex structure integrating multiple functional groups, including a trifluoromethyl group and both ethoxycarbonyl and isopropoxy substituents. The presence of fluorine atoms is of significant interest in medicinal chemistry and agrochemical research, as it can dramatically influence a molecule's metabolic stability, lipophilicity, and binding properties. This structure suggests potential utility as a key synthetic intermediate or building block for the development of more complex molecules. Researchers can leverage this compound in the exploration of novel pharmaceuticals, advanced materials, and other fine chemicals. The specific physical properties, mechanism of action, and detailed applications of this compound are areas for ongoing scientific investigation. WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. For lot-specific data, including detailed analytical results, please refer to the Certificate of Analysis.

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-propan-2-yloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO5/c1-5-18-8(16)10(11(12,13)14,20-7(3)4)15-9(17)19-6-2/h7H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOMUGZULVYMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)OCC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

A robust method adapts the catalytic asymmetric approach reported for analogous trifluoromethylated pyruvate derivatives. The synthesis begins with the preparation of ethyl 2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate, an imine intermediate generated by condensing ethyl trifluoropyruvate with ethyl carbamate. This imine undergoes stereoselective nucleophilic addition with isopropanol in the presence of a chiral phosphoric acid catalyst (e.g., TRIP, 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate).

Key Reaction Parameters :

  • Catalyst Loading : 0.06–0.1 equiv. of TRIP.
  • Solvent : Anhydrous toluene or dichloromethane.
  • Temperature : –78°C to 0°C to minimize racemization.
  • Reaction Time : 3–6 hours, monitored by TLC or HPLC.

The chiral catalyst activates the imine via hydrogen-bonding interactions, directing the isopropoxide nucleophile to the Re face of the planar intermediate. This step achieves >90% ee, as confirmed by chiral stationary-phase HPLC.

Workup and Purification

Post-reaction, the mixture is quenched with water and extracted with dichloromethane. The organic phase is dried over MgSO₄, concentrated, and purified via flash chromatography (n-pentane:ethyl acetate, 4:1 → 7:3 gradient). The product elutes as a white crystalline solid (Rf = 0.27–0.45).

Alternative Synthetic Routes

Stepwise Functionalization of a Trifluoromethyl Core

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.38 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 3.95–4.35 (m, 5H, OCH₂CH₃, OCH(CH₃)₂), 5.92 (br s, 1H, NH).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ –72.12 (s, CF₃).
  • IR : ν 1721 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1160 cm⁻¹ (C–O–C).

Chiral Purity Assessment

Chiralpak AD-H column (n-heptane:i-PrOH = 7:3, 0.5 mL/min) resolves enantiomers with retention times of 9.2 min (S) and 10.4 min (R).

Comparative Evaluation of Methods

Method Yield (%) ee (%) Time (h) Complexity
Catalytic Asymmetric 70–85 >90 3–6 High
Stepwise Functionalization 50–65 85–90 12–24 Moderate
Acid-Catalyzed 60–75 <10 16–20 Low

The catalytic asymmetric method offers superior enantioselectivity but requires specialized catalysts. The acid-catalyzed route, while efficient, is unsuitable for stereochemically pure applications.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. TRIP catalyst recovery via aqueous extraction (recovery >80%) and solvent recycling (toluene, n-pentane) reduce operational costs. Process intensification using flow chemistry may enhance throughput for the stepwise route.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic chemistry.

Reactivity and Chemical Transformations

  • The compound can undergo several types of chemical reactions, including:
    • Oxidation : Leading to the formation of corresponding oxides.
    • Reduction : Producing different reduced forms such as alcohols or amines.
    • Substitution Reactions : Where one functional group is replaced by another.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Research Applications

Potential Biological Activity

  • Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Studies have focused on its interactions with biomolecules and potential therapeutic effects.

Mechanistic Studies

  • Understanding the mechanism of action involves exploring how the compound interacts with specific molecular targets. This includes binding to enzymes or receptors and influencing biochemical pathways.

Medicinal Chemistry Applications

Drug Development

  • This compound is being explored as a precursor in drug synthesis. Its unique trifluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for developing new therapeutics.

Therapeutic Applications

  • Ongoing research aims to uncover its potential uses in treating various diseases, particularly in areas where fluorinated compounds have shown promise due to their enhanced pharmacokinetic properties .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals that possess unique properties due to the presence of trifluoromethyl and ethoxycarbonyl groups. These materials are often used in high-performance applications such as coatings and adhesives.

Scalability and Production Methods

  • The synthesis can be scaled up using batch or continuous flow processes optimized for efficiency. Advanced techniques like automated reaction monitoring are employed to ensure high yield and purity during production.

Mechanism of Action

The mechanism by which Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering biochemical pathways, and influencing cellular processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate with analogous trifluoropropanoate derivatives, emphasizing structural variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Differences Potential Applications Reference
This compound (Target) Ethoxycarbonylamino, isopropoxy, CF₃ C₁₁H₁₇F₃N₂O₅ 326.26 g/mol Dual alkoxy groups (isopropoxy and ethoxycarbonylamino) enhance steric bulk and stability Agrochemical intermediates, drug candidates
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride Amino, cyclobutyl, CF₃ C₉H₁₅ClF₃NO₂ 265.67 g/mol Free amino group enables salt formation; cyclobutyl enhances rigidity Pharmaceutical synthesis (e.g., protease inhibitors)
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate Chloro, fluoroacetylamino, CF₃ C₇H₈ClF₄NO₃ 265.59 g/mol Electron-withdrawing chloro and fluoro groups increase electrophilicity Reactive intermediates for fluorinated APIs
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Chloro-fluorophenyl, isoxazolyl C₁₄H₁₃ClFNO₃ 297.71 g/mol Aromatic and heterocyclic moieties improve target selectivity Antimicrobial or anti-inflammatory agents
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate Hydroxy, trifluoroacetylamino, CF₃ C₇H₇F₆NO₄ 283.13 g/mol Hydroxy group introduces polarity; trifluoroacetyl enhances metabolic resistance Prodrugs or enzyme inhibitors

Key Observations:

Ethoxycarbonylamino (carbamate) groups, as seen in ’s analogs, are hydrolytically stable under physiological conditions, making them suitable for prodrug designs .

Fluorination Effects :

  • The trifluoromethyl group in all listed compounds enhances lipophilicity and metabolic stability. However, substituents like chloro () or fluoroacetyl () further modulate electronic properties, altering reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Relevance :

  • Compounds with heterocyclic substituents (e.g., isoxazolyl in ) demonstrate improved target specificity in antimicrobial studies, whereas cyclobutyl groups () are favored in kinase inhibitors due to conformational constraints .

Biological Activity

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate is a complex organic compound characterized by its unique molecular structure comprising ethoxycarbonyl, amino, trifluoro, and isopropoxy functional groups. This compound has garnered attention in various fields of scientific research due to its potential biological activity and applications in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves multiple synthetic steps. A common method includes:

  • Formation of Ethoxycarbonyl Intermediate : This is achieved by reacting ethyl chloroformate with an appropriate amine.
  • Reaction with Trifluoroacetic Acid : The intermediate is subsequently reacted with trifluoroacetic acid and isopropyl alcohol under controlled conditions to yield the final product.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can yield different reduced forms, often involving hydrogenation.
  • Substitution : Participates in substitution reactions where one functional group replaces another.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield oxides.
  • Reduction may produce alcohols or amines.
  • Substitution can lead to a variety of derivatives with distinct functional groups.

The biological activity of this compound involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, altering biochemical pathways, and influencing cellular processes. The exact mechanism can vary based on the biological context and specific systems involved.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . These findings suggest potential therapeutic applications in treating infections.
  • Structure-Activity Relationship (SAR) : Studies have explored the structure-activity relationships of related compounds. For example, modifications at specific positions on the molecular structure have been shown to influence binding affinities to antiapoptotic proteins such as Bcl-2 . This indicates that structural variations can significantly impact biological efficacy.

Comparative Analysis

A comparative analysis with similar compounds reveals that while this compound shares structural features with other derivatives (e.g., ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-phenoxypropanoate), differences in functional groups can lead to variations in biological activity and chemical properties .

Applications in Scientific Research

This compound has a broad spectrum of applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Studied for its interactions with biomolecules and potential therapeutic roles.
  • Medicine : Ongoing research aims to explore its use as a precursor in drug development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via catalytic methods involving bismuth triflate (Bi(OTf)₃) or iron perchlorate (Fe(ClO₄)₃), which are effective for introducing ethoxycarbonyl and trifluoromethyl groups. Refluxing in methanol with urea or benzamide derivatives (to form the amino group) and isopropoxy precursors is a common approach. Optimization includes adjusting catalyst loading (5–10 mol%), solvent polarity, and reaction time (8–12 hours) to improve yield .
  • Key Considerations : Monitor intermediates via TLC (Rf values ~0.56–0.58 in hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at δ 115–120 ppm for ¹³C) and ester carbonyl signals (δ 165–170 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at ~350–400 m/z). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
  • Advanced Tip : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .

Q. What is the role of the trifluoromethyl and isopropoxy groups in modulating reactivity?

  • Methodology : The trifluoromethyl group enhances electrophilicity and metabolic stability, while the isopropoxy group influences steric hindrance. Perform comparative studies with non-fluorinated analogs (e.g., replacing CF₃ with CH₃) to assess electronic effects on reaction rates (e.g., SN2 substitutions) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structure elucidation?

  • Methodology : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use VT-NMR (variable temperature) to suppress rotameric splitting. For ambiguous NOE correlations, employ 2D-COSY or HSQC to clarify connectivity. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize catalytic efficiency in multi-step syntheses involving this compound?

  • Methodology : Screen alternative catalysts (e.g., scandium triflate for milder conditions) or solvent systems (e.g., DMF for polar intermediates). Use DoE (Design of Experiments) to assess interactions between temperature, catalyst concentration, and solvent polarity. For example, a 10°C increase in reflux temperature may reduce reaction time by 30% without compromising yield .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., ester hydrolysis) can be identified via LC-MS. Store at –20°C under inert atmosphere (argon) to minimize hydrolysis of the ethoxycarbonyl group .

Key Research Challenges

  • Stereochemical Control : The isopropoxy group may induce axial chirality. Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
  • Fluorine-Specific Interactions : Trifluoromethyl groups participate in unique non-covalent interactions (e.g., CF₃···π). Probe via ITC (Isothermal Titration Calorimetry) in host-guest studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate

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